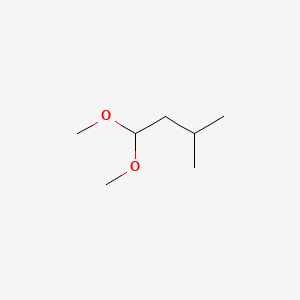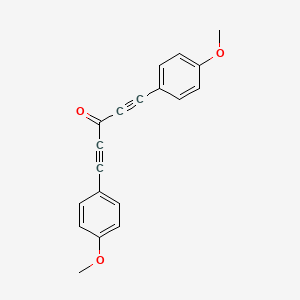
1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- is an organic compound with the molecular formula C19H18O3 This compound is known for its unique structure, which includes two methoxyphenyl groups attached to a pentadiynone backbone
Vorbereitungsmethoden
The synthesis of 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- can be achieved through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of p-anisaldehyde with acetone in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then reacts with another molecule of p-anisaldehyde to form the final product . The reaction conditions typically involve stirring the reaction mixture at room temperature for several hours, followed by purification through recrystallization.
Analyse Chemischer Reaktionen
1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of various polymers and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt cellular processes and lead to the desired therapeutic effects, such as the inhibition of cancer cell growth . The compound’s methoxy groups play a crucial role in its activity, as they can participate in hydrogen bonding and other interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- can be compared to other similar compounds, such as:
1,5-Bis(4-methoxyphenyl)-1,4-pentadien-3-one: This compound has a similar structure but differs in the position of the double bonds.
1,5-Bis(4-hydroxy-3-methoxyphenyl)-1,4-pentadien-3-one: This compound has hydroxyl groups instead of methoxy groups, which can significantly alter its chemical properties and biological activity.
The uniqueness of 1,4-Pentadiyn-3-one, 1,5-bis(4-methoxyphenyl)- lies in its specific arrangement of methoxy groups and the pentadiynone backbone, which confer distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
34793-63-0 |
|---|---|
Molekularformel |
C19H14O3 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
1,5-bis(4-methoxyphenyl)penta-1,4-diyn-3-one |
InChI |
InChI=1S/C19H14O3/c1-21-18-11-5-15(6-12-18)3-9-17(20)10-4-16-7-13-19(22-2)14-8-16/h5-8,11-14H,1-2H3 |
InChI-Schlüssel |
NINRYTKTCIYKTC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C#CC(=O)C#CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)

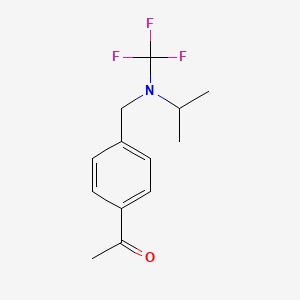
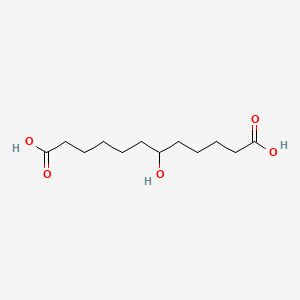
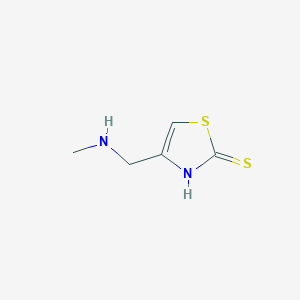

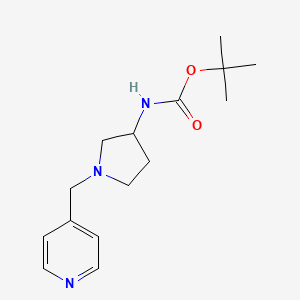
![3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B13960633.png)
![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)



